Acetamide, 2-cyano-2-nitro-
CAS No.: 475-08-1
Cat. No.: VC20501415
Molecular Formula: C3H3N3O3
Molecular Weight: 129.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 475-08-1 |
|---|---|
| Molecular Formula | C3H3N3O3 |
| Molecular Weight | 129.07 g/mol |
| IUPAC Name | 2-cyano-2-nitroacetamide |
| Standard InChI | InChI=1S/C3H3N3O3/c4-1-2(3(5)7)6(8)9/h2H,(H2,5,7) |
| Standard InChI Key | HQWDILUMZXPFNW-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)C(C(=O)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Functional Groups
The molecular formula of 2-cyano-2-nitroacetamide is C₃H₃N₃O₃, comprising:
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A central acetamide core (CH₃CONH₂)
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A cyano group (-CN) at the α-position
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A nitro group (-NO₂) adjacent to the cyano substituent.
This arrangement creates a highly polarized electronic environment, with the electron-withdrawing nitro and cyano groups inducing significant charge delocalization. Computational studies on analogous compounds, such as 2-cyano-N-cyclopropylacetamide, reveal that such substituents reduce the electron density at the α-carbon, enhancing reactivity toward nucleophilic attack .
Spectroscopic Characterization
While direct spectroscopic data for 2-cyano-2-nitroacetamide are unavailable, inferences can be drawn from related compounds:
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FT-IR:
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¹H NMR:
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¹³C NMR:
Synthesis and Reaction Pathways
Nitration of 2-Cyanoacetamide
A plausible route involves the nitration of 2-cyanoacetamide (CAS 107-91-5) using mixed acid (HNO₃/H₂SO₄):
This method parallels the synthesis of 2-nitroacetamide (CAS 14011-21-3), where nitration occurs at the α-position . Reaction conditions (temperature: 0–5°C, stoichiometric HNO₃) must be tightly controlled to avoid over-nitration or decomposition.
Alternative Pathway: Cyanation of 2-Nitroacetamide
Introducing a cyano group to 2-nitroacetamide via Kolbe nitrile synthesis:
This approach mirrors the synthesis of 2-cyano-2-hydroxyiminoacetamide salts, where nitrite ions react with cyanoacetamides under acidic conditions .
Physicochemical Properties
Thermodynamic and Solubility Data
The nitro group enhances solubility in polar solvents due to dipole interactions, while the cyano group contributes to lattice stability, raising the melting point compared to 2-nitroacetamide (mp. N/A) .
Stability and Decomposition
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Thermal Stability: Decomposition above 200°C releases toxic fumes (NOₓ, HCN) .
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Hydrolytic Sensitivity: Susceptible to hydrolysis in alkaline media, yielding nitrite and cyanide ions:
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
2-Cyano-2-nitroacetamide serves as a precursor for pyrazole, triazole, and thiadiazole derivatives. For example, cyclocondensation with hydrazines yields 3-nitro-1H-pyrazole-4-carboxamides, which are valuable in agrochemical design .
Coordination Chemistry
The nitro and cyano groups act as bidentate ligands, forming complexes with transition metals. Computational studies on similar compounds suggest that such complexes exhibit non-linear optical (NLO) properties, with hyperpolarizability values (β) exceeding 10⁻²⁸ esu .
Computational and Molecular Docking Insights
Density functional theory (DFT) analyses of 2-cyanoacetamide derivatives reveal:
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Molecular Electrostatic Potential (MEP): Negative potential localized at nitro oxygen atoms, favoring electrophilic interactions .
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Docking Studies: Analogous compounds show binding affinities (ΔG = -7.5 kcal/mol) with protease receptors (e.g., PDB 6J7A), suggesting potential pharmacological applications .
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